molecular formula C11H20N2O2 B14887526 Tert-butyl azetidin-3-yl(cyclopropyl)carbamate

Tert-butyl azetidin-3-yl(cyclopropyl)carbamate

Cat. No.: B14887526
M. Wt: 212.29 g/mol
InChI Key: PLUBWIMGNOFLJH-UHFFFAOYSA-N
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Description

Tert-butyl azetidin-3-yl(cyclopropyl)carbamate is an organic compound with the molecular formula C11H21N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structural features, which include a tert-butyl group, an azetidinyl moiety, and a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl azetidin-3-yl(cyclopropyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate and cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of Azetidine Intermediate: Azetidine is first synthesized through the cyclization of a suitable precursor.

    Reaction with Tert-butyl Chloroformate: The azetidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of Cyclopropylamine: Finally, cyclopropylamine is added to the reaction mixture to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl azetidin-3-yl(cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl azetidin-3-yl(cyclopropyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl azetidin-3-yl(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
  • Tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride

Uniqueness

Tert-butyl azetidin-3-yl(cyclopropyl)carbamate is unique due to its specific structural features, which include the combination of a tert-butyl group, an azetidinyl moiety, and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(azetidin-3-yl)-N-cyclopropylcarbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13(8-4-5-8)9-6-12-7-9/h8-9,12H,4-7H2,1-3H3

InChI Key

PLUBWIMGNOFLJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CNC2

Origin of Product

United States

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